molecular formula C16H20ClN3O2 B15188832 1H-Indole, 5-nitro-3-(1,2,3,6-tetrahydro-1-propyl-4-pyridinyl)-, monohydrochloride CAS No. 109793-75-1

1H-Indole, 5-nitro-3-(1,2,3,6-tetrahydro-1-propyl-4-pyridinyl)-, monohydrochloride

Cat. No.: B15188832
CAS No.: 109793-75-1
M. Wt: 321.80 g/mol
InChI Key: FXEDKEZNOJDXPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole, 5-nitro-3-(1,2,3,6-tetrahydro-1-propyl-4-pyridinyl)-, monohydrochloride is a complex organic compound with the molecular formula C16H20ClN3O2. This compound is known for its unique structure, which combines an indole core with a nitro group and a tetrahydropyridine moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole, 5-nitro-3-(1,2,3,6-tetrahydro-1-propyl-4-pyridinyl)-, monohydrochloride typically involves multiple steps. One common synthetic route includes the nitration of an indole derivative followed by the introduction of the tetrahydropyridine moiety. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the selective nitration of the indole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography. The use of automated reactors and precise control of reaction parameters are essential to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1H-Indole, 5-nitro-3-(1,2,3,6-tetrahydro-1-propyl-4-pyridinyl)-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

1H-Indole, 5-nitro-3-(1,2,3,6-tetrahydro-1-propyl-4-pyridinyl)-, monohydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Indole, 5-nitro-3-(1,2,3,6-tetrahydro-1-propyl-4-pyridinyl)-, monohydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The indole core can bind to various receptors and enzymes, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Indole, 5-nitro-3-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)-, monohydrochloride
  • 1H-Indole, 5-nitro-3-(1,2,3,6-tetrahydro-1-ethyl-4-pyridinyl)-, monohydrochloride

Uniqueness

1H-Indole, 5-nitro-3-(1,2,3,6-tetrahydro-1-propyl-4-pyridinyl)-, monohydrochloride is unique due to its specific combination of functional groups and its potential biological activities. The presence of the nitro group and the tetrahydropyridine moiety distinguishes it from other indole derivatives, providing unique chemical and biological properties.

Properties

CAS No.

109793-75-1

Molecular Formula

C16H20ClN3O2

Molecular Weight

321.80 g/mol

IUPAC Name

5-nitro-3-(1-propyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole;hydrochloride

InChI

InChI=1S/C16H19N3O2.ClH/c1-2-7-18-8-5-12(6-9-18)15-11-17-16-4-3-13(19(20)21)10-14(15)16;/h3-5,10-11,17H,2,6-9H2,1H3;1H

InChI Key

FXEDKEZNOJDXPY-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC(=CC1)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-].Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.